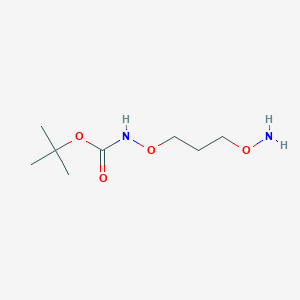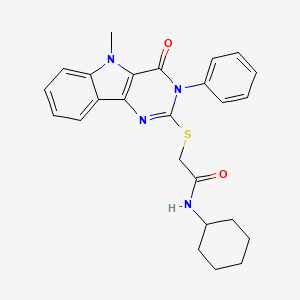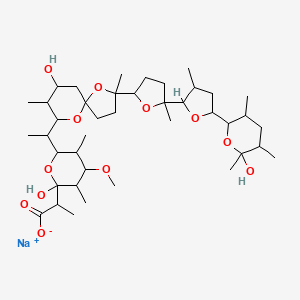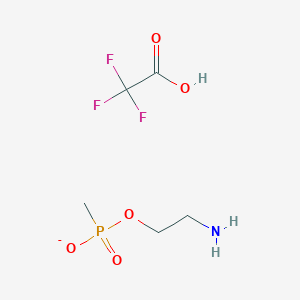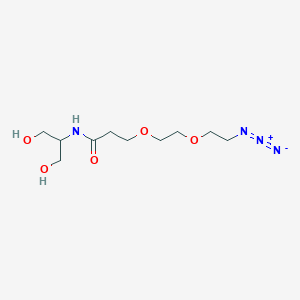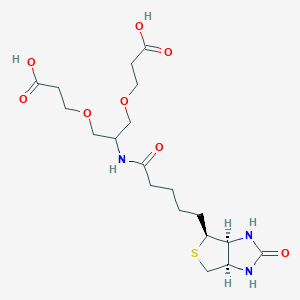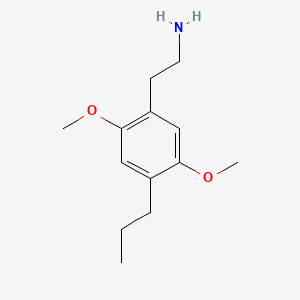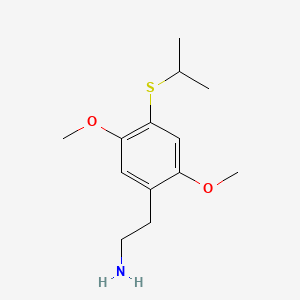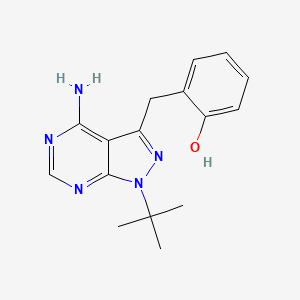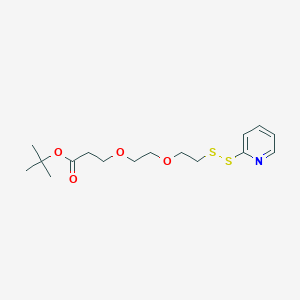
7-DG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7DG is a selective inhibitor of protein kinase R (PKR). 7DG appears to directly interact with the C-terminal half of PKR, and unlike C16, does not bind the ATP catalytic pocket. 7-Desacetoxy-6,7-dehydrogedunin completely protected macrophages from anthrax lethal toxin (LT)-induced pyroptotic cell death, a model for inflammasome-mediated caspase-1 activation, with an (IC50) of 5 μM, showing a role for PKR in pyroptosis.
Aplicaciones Científicas De Investigación
Fluorescence Enhancement in DNA Binding Protein Studies
7-(Benzofuran-2-yl)-7-deazadeoxyguanosine ((BF)dG) has been synthesized and incorporated into oligodeoxynucleotides (ODNs), which shows significant fluorescence enhancement upon binding with single-strand DNA binding proteins. This application is crucial for studying protein-DNA interactions (Tokugawa et al., 2016).
Role in Unnatural Genetic Polymers
7-deazaguanine (7dG) is significant in the study of threose nucleic acid (TNA), an unnatural genetic polymer. It helps suppress G:G mispairing during TNA transcription, thus enabling the synthesis of larger, unbiased pools of TNA molecules for potential biotechnological applications (Dunn et al., 2015).
Pharmacokinetic Study in Novel Anti-Tumor Drug Research
DG-7, a novel anti-tumor candidate drug, has been quantified in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), aiding in pharmacokinetic studies. This method is critical for understanding the drug's behavior in biological systems (Li et al., 2014).
Molecular Recognition in DNA and RNA Studies
7-Deazaguanine (7-DeG) has been developed as a hydrogen-bonding module for enhanced recognition of uracil and thymine in DNA and RNA duplexes. This is significant for understanding molecular recognition in genetic material (Ong et al., 2009).
Therapeutic Potential in Neurological Diseases
Research on Diosgenin (DG) and its derivatives shows promising therapeutic potential against neurological diseases. It involves the mediation of different signaling pathways, offering insights for developing effective therapeutic agents for conditions like Parkinson's and Alzheimer's diseases (Cai et al., 2020).
Anti-Inflammatory Potential in Disease Treatment
7-deacetylgedunin (7-DGD) has been identified to suppress inflammatory responses through the activation of Keap1/Nrf2/HO-1 signaling. This discovery is crucial for developing new treatments for inflammatory and autoimmune conditions (Chen et al., 2017).
Propiedades
Número CAS |
26927-01-5 |
|---|---|
Nombre del producto |
7-DG |
Fórmula molecular |
C26H30O5 |
Peso molecular |
422.521 |
Nombre IUPAC |
(1S,3aS,4aS,4bR,6aR,10aR,10bR,12aS)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-1,6a,7,10a,10b,11,12,12a-octahydronaphtho[2,1-f]oxireno[2,3-d]isochromene-3,8(3aH,4bH)-dione |
InChI |
InChI=1S/C26H30O5/c1-22(2)16-6-11-24(4)17(23(16,3)10-8-18(22)27)7-12-25(5)19(15-9-13-29-14-15)30-21(28)20-26(24,25)31-20/h6,8-11,13-14,16-17,19-20H,7,12H2,1-5H3/t16-,17+,19-,20+,23-,24+,25-,26-/m0/s1 |
Clave InChI |
ZXHLDNILIVGKPC-WOERNGHISA-N |
SMILES |
CC1(C)C(C=C[C@@]2(C)[C@H]1C=C[C@]3(C)[C@@H]2CC[C@]4(C)[C@]3(O5)[C@H]5C(O[C@H]4C6=COC=C6)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7DG |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




